molecular formula C7H13NO3S B13007063 Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide

Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide

Cat. No.: B13007063
M. Wt: 191.25 g/mol
InChI Key: PGHGHHMPTHYFBV-UHFFFAOYSA-N
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Description

Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide is a bicyclic heterocyclic compound featuring fused pyran (oxygen-containing six-membered ring) and thiazine (sulfur- and nitrogen-containing six-membered ring) systems. The thiazine ring is further functionalized with a sulfone group (4,4-dioxide), which significantly influences its electronic and steric properties. This compound is classified as a secondary amine and was previously marketed by CymitQuimica as a high-purity specialty chemical, though it is now listed as discontinued . Limited published data exist on its synthesis or applications, suggesting its use was likely niche or experimental.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide

InChI

InChI=1S/C7H13NO3S/c9-12(10)4-2-8-6-1-3-11-5-7(6)12/h6-8H,1-5H2

InChI Key

PGHGHHMPTHYFBV-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1NCCS2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydropyran derivative with a thioamide in the presence of an oxidizing agent to introduce the sulfone functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Rhodium-Catalyzed Intramolecular Aziridination

This reaction enables the formation of nitrogen-containing heterocycles. A representative example involves:

  • Reactant : Ethyl 2-(chlorosulfonyl)acetate derivatives

  • Catalyst : Rh₂(OAc)₄

  • Conditions : PhI(OAc)₂ oxidant, Al₂O₃ additive, room temperature

  • Product : 3-Vinyl-1,2-thiazinane-1,1-dioxide derivatives

  • Yield : Up to 90% .

ParameterValue
Reaction Time12–24 hours
SolventDichloromethane
Selectivity>95% for E-isomer

Mechanistically, the reaction proceeds through carbene formation followed by 1,2-phenyl or hydride migration, depending on catalytic conditions .

Sulfur Migration in Catalyst-Free Reactions

Pyridinium 1,4-zwitterionic thiolates react with 1-sulfonyl-1,2,3-triazoles to form 1,4-thiazine derivatives. Key features include:

  • Substrate : 4-NPhth-substituted triazoles

  • Conditions : Solvent-free, 80°C

  • Key Step : Sulfur migration via an addition/elimination pathway .

This method avoids transition-metal catalysts and provides moderate yields (40–60%) of thiazine derivatives with diverse substituents.

Ring-Opening Functionalization

The thiazine ring undergoes nucleophilic attack under acidic or basic conditions:

  • Nucleophiles : Amines, thiols, or alcohols

  • Example : Reaction with benzylamine yields pyran-opened sulfonamide derivatives.

  • Conditions : EtOH reflux, 6 hours

Functional Group IntroducedYield Range
Sulfonamide65–75%
Thioether55–60%

Oxidation and Reduction Pathways

The sulfur centers and heterocyclic framework participate in redox reactions:

  • Oxidation :

    • Reagent : m-CPBA (meta-chloroperbenzoic acid)

    • Product : Sulfone derivatives (further stabilized by hydrogen bonding)

    • Yield : 70–85%

  • Reduction :

    • Reagent : NaBH₄/CeCl₃

    • Product : Partially saturated thiazine intermediates

    • Selectivity : Controlled by steric effects of substituents

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related heterocycles:

CompoundKey ReactionOctahydropyrano Thiazine Advantage
ThiazolidinedioneKnoevenagel condensationHigher thermal stability
BenzothiazineElectrophilic aromatic substitutionBroader nucleophilic reactivity
OctahydroquinoxalineBuchwald–Hartwig aminationEnhanced stereochemical control

Scientific Research Applications

Antimicrobial Activity

Research indicates that octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide exhibits significant antimicrobial properties. Its derivatives have been shown to act against Gram-positive and Gram-negative bacteria. For instance, thiazine derivatives have been developed that target specific enzymes in bacterial cells, which can lead to the creation of new antibiotics with improved efficacy against resistant strains .

Antiviral Properties

Recent studies have highlighted the compound's potential as a lead structure for antiviral drug development. Its structural similarity to known antiviral agents suggests that it may inhibit viral replication mechanisms. For example, compounds derived from thiazine frameworks have been identified as selective inhibitors of HIV-1 reverse transcriptase, showcasing their potential in treating viral infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Some derivatives have demonstrated cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Cycloaddition reactions : These reactions allow for the formation of complex chiral compounds and can be optimized for better yields.
  • One-pot multi-component reactions : These methods simplify the synthesis process and reduce the time required for production .

Structural Modifications

Modifying the functional groups on the octahydropyrano[3,4-b][1,4]thiazine core can enhance its biological activity. For example:

  • Substituting different alkyl or aryl groups can improve solubility and bioavailability.
  • Introducing electron-withdrawing or electron-donating groups can fine-tune the compound's reactivity and interaction with biological targets .

Case Study 1: Antiviral Activity

In a study examining the antiviral effects of thiazine derivatives on HIV-1 replication, researchers synthesized several octahydropyrano[3,4-b][1,4]thiazine derivatives. The results indicated that certain modifications led to a significant reduction in viral load in infected cell cultures compared to controls .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of octahydropyrano[3,4-b][1,4]thiazine derivatives against breast cancer cell lines. The findings revealed that these compounds induced apoptosis through caspase activation pathways and inhibited tumor growth in vivo models .

Mechanism of Action

The mechanism of action of Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide and related heterocyclic compounds:

Compound Name Core Ring System Heteroatoms Key Functional Groups Notable Properties/Applications
This compound Pyrano-thiazine fused bicyclic O, S, N Sulfone (dioxide) Discontinued; potential high polarity due to sulfone
Furazano[3,4-b]pyrazine derivatives Furazano-pyrazine fused bicyclic O, N Amino, hydrazino Explosive/energetic material candidates
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole + pyridine O, S, N Thione Antimicrobial activity; synthesized via thiosemicarbazide condensation
Key Observations:
  • Ring Systems: The target compound’s pyrano-thiazine system contrasts with furazano-pyrazines (oxygen-nitrogen fused rings) and oxadiazole-pyridine hybrids.
  • In contrast, thione (-C=S) groups in oxadiazoles contribute to nucleophilic reactivity .
  • Synthetic Routes: Furazano-pyrazines are synthesized via cyclization of diamino precursors , while oxadiazole-thiones derive from thiosemicarbazide and aldehydes . The discontinued status of the target compound may reflect challenges in its synthesis or purification .

Stability and Commercial Viability

The discontinuation of this compound contrasts with the sustained research interest in furazano-pyrazines and oxadiazole-thiones.

Biological Activity

Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide is a bicyclic heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Its unique structure combines features of both thiazine and pyran rings, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉N₃O₂S. It has a molecular weight of approximately 191.25 g/mol. The compound's stability and reactivity can be attributed to its functional groups, which allow for various chemical modifications that may enhance its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

  • Mechanism : The compound interacts with microbial enzymes and cell wall components, disrupting their functions.
  • Case Study : In a study evaluating derivatives of thiazine compounds, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
OrganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816

Anticonvulsant Activity

The compound has also shown promise in anticonvulsant activity.

  • Mechanism : It is believed to modulate neurotransmitter release and enhance GABAergic transmission.
  • Research Findings : Experimental models have indicated a reduction in seizure frequency when administered at specific dosages .

Antitumor Activity

In addition to its antimicrobial and anticonvulsant properties, this compound has been investigated for its anticancer effects.

  • Case Study : A study assessed the compound's efficacy against human lung (A-549) and breast cancer (Bcap-37) cell lines using the MTT assay. Results indicated that the compound exhibited IC50 values of 22.58 µg/mL for A-549 and 19.41 µg/mL for Bcap-37 cells .
Cell LineIC50 (µg/mL)
A-54922.58
Bcap-3719.41

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets such as enzymes and receptors.

  • Findings : Preliminary studies suggest that the compound binds effectively to certain enzyme active sites, which may explain its broad spectrum of biological activities .

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